Cas no 2148714-01-4 (N-(2-hydroxycyclopentyl)-N-methylacetamide)

N-(2-hydroxycyclopentyl)-N-methylacetamide is a specialized organic compound featuring a cyclopentyl ring with a hydroxyl group at the 2-position, coupled with an N-methylacetamide moiety. This structure imparts unique solubility and reactivity properties, making it valuable in synthetic chemistry and pharmaceutical research. The hydroxyl group enhances hydrogen-bonding potential, while the acetamide functionality offers versatility in derivatization. Its balanced hydrophilicity and lipophilicity make it suitable for intermediate applications in drug discovery, particularly in modifying pharmacokinetic profiles. The compound’s stability under mild conditions further supports its utility in multi-step synthesis. Careful handling is advised due to potential sensitivity to strong acids or bases.
N-(2-hydroxycyclopentyl)-N-methylacetamide structure
2148714-01-4 structure
Product Name:N-(2-hydroxycyclopentyl)-N-methylacetamide
CAS No:2148714-01-4
MF:C8H15NO2
MW:157.210202455521
CID:5990234
PubChem ID:126856424
Update Time:2025-06-08

N-(2-hydroxycyclopentyl)-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-hydroxycyclopentyl)-N-methylacetamide
    • Acetamide, N-(2-hydroxycyclopentyl)-N-methyl-
    • F6438-6815
    • AKOS032844126
    • 2148714-01-4
    • Inchi: 1S/C8H15NO2/c1-6(10)9(2)7-4-3-5-8(7)11/h7-8,11H,3-5H2,1-2H3
    • InChI Key: YTGHUHKPKQHNPQ-UHFFFAOYSA-N
    • SMILES: C(N(C1CCCC1O)C)(=O)C

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 289.3±29.0 °C(Predicted)
  • pka: 14.52±0.40(Predicted)

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6438-6815-2μmol
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$57.0 2023-09-09
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Additional information on N-(2-hydroxycyclopentyl)-N-methylacetamide

Research Brief on N-(2-hydroxycyclopentyl)-N-methylacetamide (CAS: 2148714-01-4): Recent Advances and Applications

N-(2-hydroxycyclopentyl)-N-methylacetamide (CAS: 2148714-01-4) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentyl and acetamide functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for N-(2-hydroxycyclopentyl)-N-methylacetamide, highlighting its efficient production via a novel catalytic process. The researchers emphasized the compound's high yield and purity, which are critical for its application in preclinical studies. Additionally, the study identified key intermediates in the synthesis process, providing a foundation for scalable production.

In terms of pharmacological activity, N-(2-hydroxycyclopentyl)-N-methylacetamide has demonstrated notable effects in modulating specific biological pathways. A recent in vitro study revealed its ability to inhibit certain enzymes involved in inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases. The compound's selectivity and low cytotoxicity were particularly emphasized, making it a promising candidate for further in vivo studies.

Another area of research has focused on the compound's potential neuroprotective effects. Preliminary findings from a 2024 study indicated that N-(2-hydroxycyclopentyl)-N-methylacetamide could cross the blood-brain barrier and exhibit protective effects against oxidative stress in neuronal cells. These findings open new avenues for exploring its use in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties. Recent pharmacokinetic studies have highlighted the need for improved bioavailability and metabolic stability. Researchers are currently investigating structural modifications and formulation strategies to address these limitations, with the aim of advancing N-(2-hydroxycyclopentyl)-N-methylacetamide into clinical trials.

In conclusion, N-(2-hydroxycyclopentyl)-N-methylacetamide (CAS: 2148714-01-4) represents a compelling area of research in chemical biology and drug development. Its diverse pharmacological properties and potential therapeutic applications underscore the importance of continued investigation. Future studies should focus on optimizing its synthetic routes, elucidating its mechanisms of action, and evaluating its efficacy in relevant disease models.

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